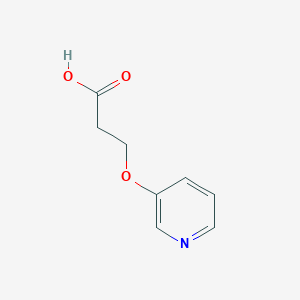
3-(Pyridin-3-yloxy)propanoic acid
Overview
Description
3-(Pyridin-3-yloxy)propanoic acid is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound features a pyridine ring attached to a propanoic acid moiety via an ether linkage. It is known for its applications in various fields, including chemistry, biology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yloxy)propanoic acid typically involves the reaction of 3-hydroxypyridine with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 3-hydroxypyridine attacks the bromine atom of 3-bromopropanoic acid, resulting in the formation of the ether linkage .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-3-yloxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Formation of pyridinecarboxylic acids.
Reduction: Formation of pyridylpropanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(Pyridin-3-yloxy)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals such as silver, copper, and zinc.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in material science for the synthesis of coordination polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yloxy)propanoic acid largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ether linkage and the pyridine ring play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
3-Pyridinepropionic acid: Similar structure but lacks the ether linkage.
2-Pyridinepropionic acid: Positional isomer with the pyridine ring attached at the second position.
3-(4-Pyridinyl)propanoic acid: Similar structure with the pyridine ring at the fourth position.
Uniqueness: 3-(Pyridin-3-yloxy)propanoic acid is unique due to its ether linkage, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its versatility in forming coordination complexes and its potential biological activities.
Properties
IUPAC Name |
3-pyridin-3-yloxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)3-5-12-7-2-1-4-9-6-7/h1-2,4,6H,3,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJXNJWVAMSISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



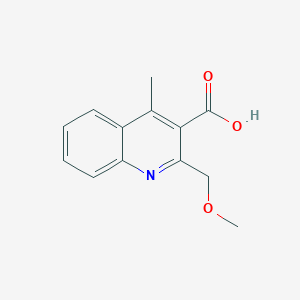
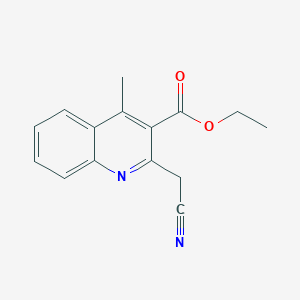
![tert-butyl N-[3-(4-methoxyphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B3389573.png)
![1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3389581.png)

![5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B3389603.png)
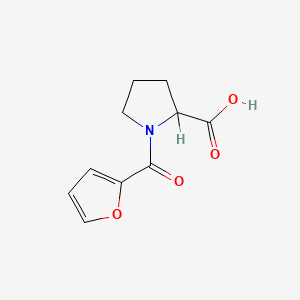
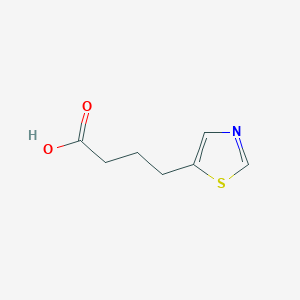
![4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid](/img/structure/B3389625.png)
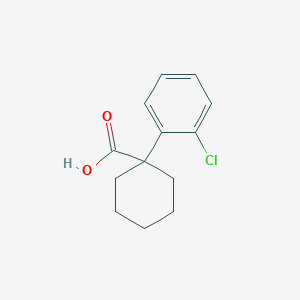
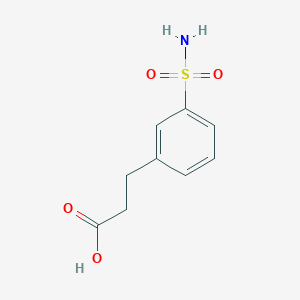
![2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B3389658.png)
![4-[3-(Pyrrolidin-1-yl)propyl]piperidine](/img/structure/B3389660.png)
